2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide
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Overview
Description
2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[(4-fluorophenyl)amino]-5-nitroaniline. The reaction is carried out under mild conditions using triethylamine as an acid-binding agent . The process is efficient, yielding high purity and is suitable for industrial production.
Industrial Production Methods
For industrial production, the method involves the use of N-isopropyl-4-fluoroaniline and chloroacetyl chloride as raw materials. Triethylamine is used to bind the acid, and the reaction is performed under mild conditions to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluorophenylacetamide
- N-(4-chloro-2-fluorophenyl)acetamide
- 2-chloro-5-nitrophenylacetamide
Uniqueness
What sets 2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H11ClFN3O3 |
---|---|
Molecular Weight |
323.70 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-fluoroanilino)-5-nitrophenyl]acetamide |
InChI |
InChI=1S/C14H11ClFN3O3/c15-8-14(20)18-13-7-11(19(21)22)5-6-12(13)17-10-3-1-9(16)2-4-10/h1-7,17H,8H2,(H,18,20) |
InChI Key |
ABTKOAHAPZLZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)CCl)F |
Origin of Product |
United States |
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